

Application Notes: Labeling Proteins with Azido-PEG16-NHS Ester

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Compound of Interest

Compound Name: Azido-PEG16-NHS ester

Cat. No.: B8106245

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Introduction

The **Azido-PEG16-NHS ester** is a bifunctional chemical modification reagent designed for the covalent attachment of an azide group to proteins and other biomolecules. This reagent features two key functional components: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a 16-unit polyethylene glycol (PEG) spacer.

- **NHS Ester:** This amine-reactive group forms a stable, covalent amide bond with primary amines (-NH₂), such as those found on the N-terminus of a polypeptide chain and the side chain of lysine residues.^{[1][2][3]} The reaction is most efficient in a slightly basic environment (pH 7-9).^[2]
- **Azide Group (N₃):** This functional group serves as a bio-orthogonal handle. It is chemically inert under most biological conditions but can be selectively reacted with a complementary alkyne- or cyclooctyne-containing molecule.^{[4][5]}
- **PEG16 Spacer:** The long, hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and can minimize aggregation.^[5]

This two-step labeling strategy first introduces the azide handle onto the protein. In a subsequent step, this handle can be used for "click chemistry," a set of highly efficient and specific reactions.^[5] The most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC).[5][6] This methodology is invaluable for a wide range of applications in research and drug development.

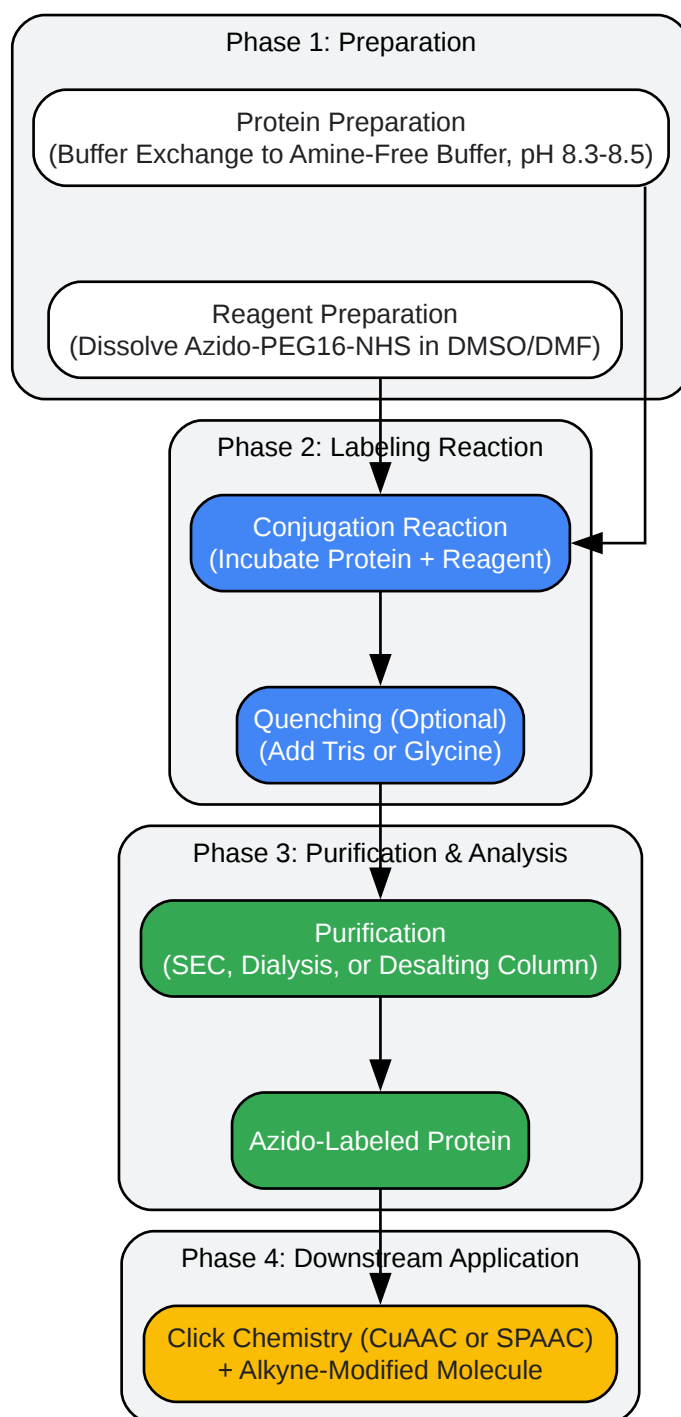
Applications

The introduction of an azide group onto a protein opens up numerous possibilities for downstream functionalization, including:

- **PROTAC Synthesis:** Azido-PEG-NHS esters are used as PEG-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
- **Bioconjugation:** Covalent attachment of fluorescent dyes, biotin, or other reporter molecules for tracking and detection.[4][7]
- **Antibody-Drug Conjugate (ADC) Development:** Linking cytotoxic drugs to antibodies for targeted cancer therapy.[5]
- **Protein-Protein Interaction Studies:** Immobilizing proteins onto surfaces or cross-linking interacting partners.[8]
- **Glycobiology Research:** The azide group serves as a key chemical reporter in metabolic engineering and glycan labeling.[9]

Experimental Workflow & Chemical Reaction

The overall process involves preparing the protein and reagent, performing the conjugation reaction, and purifying the final azido-labeled protein, which is then ready for downstream click chemistry applications.



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Workflow for protein labeling with **Azido-PEG16-NHS ester**.

The chemical reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Reaction of an NHS ester with a primary amine on a protein.

Quantitative Data & Reaction Parameters

Successful labeling depends on several key parameters. The following tables summarize the recommended starting conditions, which may require optimization for your specific protein.

Table 1: Reaction Buffer and pH

Parameter	Recommended Value	Notes
Reaction Buffer	Amine-free buffers	Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and must be avoided. [2] [3]
Recommended Buffers	0.1 M Sodium Bicarbonate, Phosphate-Buffered Saline (PBS)	Ensure the chosen buffer system maintains the target pH. [3] [4]

| Optimal pH | 8.3 - 8.5 | At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing labeling efficiency.[\[1\]](#)[\[4\]](#) |

Table 2: Reagent Concentration and Reaction Conditions

Parameter	Recommended Value	Notes
Protein Concentration	1 - 10 mg/mL	Higher protein concentrations generally lead to more efficient labeling. [2] [4]
Molar Excess of NHS Ester	8x to 20x	A 20-fold molar excess is typical for antibodies (1-10 mg/mL) to achieve 4-6 labels per molecule. [2] For other proteins, a starting point of 8-10x molar excess is common. [7] This must be optimized.
Reaction Temperature	Room Temperature or On Ice	Incubation at room temperature is generally faster. [2] [3]
Reaction Time	30 - 60 minutes (RT) or 2 hours (on ice)	Longer incubation times may be needed for less reactive proteins or lower temperatures. [2] [3]

| Organic Solvent | < 10% of final reaction volume | **Azido-PEG16-NHS ester** is typically dissolved in DMSO or DMF. High concentrations of organic solvents can denature the protein.[\[2\]](#)[\[3\]](#) |

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with **Azido-PEG16-NHS ester**.

A. Materials Required

- Protein of interest (in an amine-free buffer)
- Azido-PEG16-NHS ester**

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 10X PBS, pH 7.2-7.4)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification System: Desalting columns (e.g., Zeba Spin), dialysis cassettes, or a size-exclusion chromatography (SEC) setup.[\[1\]](#)[\[9\]](#)

B. Protocol Steps

1. Preparation of Protein Sample

- Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable reaction buffer like PBS.[\[2\]](#)[\[3\]](#)
- This can be achieved by dialysis against the reaction buffer or by using a desalting column.
- Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

2. Preparation of **Azido-PEG16-NHS Ester** Stock Solution

- Equilibrate the vial of **Azido-PEG16-NHS ester** to room temperature before opening to prevent moisture condensation.[\[3\]](#)
- The NHS-ester moiety is susceptible to hydrolysis and should be dissolved immediately before use. Do not prepare stock solutions for long-term storage.[\[2\]](#)[\[3\]](#)
- Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[\[2\]](#)[\[3\]](#) For example, dissolve ~9.2 mg of **Azido-PEG16-NHS ester** (MW: 917.00 g/mol) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction

- Calculate the volume of the 10 mM **Azido-PEG16-NHS ester** stock solution needed to achieve the desired molar excess (e.g., 20x) for your protein solution.

- Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[\[4\]](#)
- Ensure the volume of added DMSO/DMF does not exceed 10% of the total reaction volume.[\[2\]](#)
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[2\]](#)[\[3\]](#)

4. Quenching the Reaction (Optional)

- To stop the labeling reaction, a quenching buffer can be added.
- Add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[\[5\]](#)
- Incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.

5. Purification of the Labeled Protein

- Immediately after the incubation, it is critical to remove the unreacted **Azido-PEG16-NHS ester** and the NHS byproduct.[\[1\]](#)
- Select a purification method based on your sample volume and protein size.
 - Desalting Columns: Ideal for rapid removal of small molecules from samples typically smaller than 4 mL.[\[2\]](#)[\[10\]](#)
 - Dialysis: Suitable for larger volumes (0.1 mL to 30 mL), but is a slower process.[\[1\]](#)[\[2\]](#)
 - Size Exclusion Chromatography (SEC): Provides the best resolution for separating the labeled protein from unreacted reagents and potential aggregates.[\[1\]](#)
- Follow the manufacturer's instructions for the chosen purification method, using an appropriate buffer for the final azido-labeled protein.

6. Storage

- Store the purified, azido-labeled protein under the same conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at -20°C or -80°C, potentially in smaller aliquots to avoid freeze-thaw cycles.^[11]

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